molecular formula C₅₀H₅₈D₁₀ B1158502 Decapreno-β-carotene-d10

Decapreno-β-carotene-d10

Cat. No.: B1158502
M. Wt: 679.14
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure and Isotopic Labeling Patterns

This compound exhibits a molecular formula of C50H58D10, representing a sophisticated extension of the traditional β-carotene structure with ten strategically incorporated deuterium atoms. The compound possesses a molecular weight of 679.14 g/mol, reflecting the mass contribution of the deuterium isotopes compared to the non-deuterated parent compound. This molecular architecture represents a carefully designed isotopic modification that preserves the fundamental carotenoid framework while introducing detectable mass differences for analytical applications.

The structural foundation of this compound consists of a fifty-carbon polyene chain, distinguishing it from conventional β-carotene which contains forty carbons. This extended structure incorporates ten isoprene units arranged in a linear conjugated system, terminated by characteristic β-ionone ring structures at both ends. The deuterium labeling pattern follows specific biosynthetic pathways observed in carotenoid metabolism, where hydrogen atoms are selectively replaced with deuterium during controlled synthesis or biosynthetic incorporation.

Research investigating deuterium enrichment patterns in carotenoids has revealed that isotopic labeling can occur at multiple positions throughout the molecule. Mass spectrometry analysis demonstrates that deuterated carotenoids exhibit isotopomer distributions ranging from single deuterium incorporation to multiple deuterium substitutions. In the case of this compound, the most abundant isotopomer contains nine deuterium atoms, with a molecular ion peak appearing at mass-to-charge ratio 546 in positive atmospheric pressure chemical ionization mass spectrometry.

The isotopic labeling strategy employed in this compound synthesis ensures that deuterium atoms are distributed throughout critical positions in the molecular framework. Nuclear magnetic resonance spectroscopy studies of deuterated carotenoids reveal that isotopic substitution occurs predominantly at methyl group positions and selected olefinic carbon sites. This labeling pattern creates distinctive spectroscopic signatures while maintaining the compound's chromatographic behavior similarity to native carotenoids.

Molecular Property This compound Reference
Molecular Formula C50H58D10
Molecular Weight 679.14 g/mol
Deuterium Content 10 atoms
Carbon Chain Length 50 carbons
Isoprene Units 10 units

Spectroscopic Properties and Conformational Analysis

The spectroscopic characteristics of this compound reflect both its extended conjugated system and the influence of deuterium isotopic substitution on molecular vibrations and electronic transitions. Nuclear magnetic resonance spectroscopy provides the most comprehensive analytical tool for characterizing the isotopic labeling pattern and conformational properties of this deuterated carotenoid. Proton nuclear magnetic resonance spectra of deuterated carotenoids demonstrate characteristic signal modifications resulting from isotopic effects.

The incorporation of deuterium atoms into the carotenoid structure creates observable changes in nuclear magnetic resonance spectral patterns. Deuterated carotenoids exhibit additional signals for methyl groups that remain protonated, while showing decreased signal intensity for olefinic protons and methylene protons in ring structures where deuterium substitution has occurred. These spectroscopic modifications enable precise determination of deuterium incorporation sites and quantification of isotopic enrichment levels.

Mass spectrometry analysis reveals that this compound exhibits a complex isotopomer distribution pattern characteristic of biosynthetically labeled carotenoids. The deuterium enrichment profile shows partial deuteration ranging from single deuterium incorporation to the maximum ten deuterium atoms, with the most abundant species containing nine deuterium substitutions. This isotopomer distribution pattern reflects the statistical nature of deuterium incorporation during biosynthetic or chemical synthesis processes.

Ultraviolet-visible spectroscopy of this compound demonstrates absorption characteristics consistent with extended conjugated polyene systems. The compound exhibits multiple absorption maxima in the visible region, reflecting the electronic transitions within its conjugated double bond system. The extended conjugation length compared to conventional β-carotene results in bathochromic shifts in absorption maxima, creating distinctive spectroscopic signatures.

The conformational analysis of this compound reveals that deuterium substitution does not significantly alter the overall molecular geometry compared to the non-deuterated analog. The polyene chain maintains its characteristic planar configuration, essential for optimal conjugation and light absorption properties. Isotopic substitution effects are primarily manifested in vibrational frequencies and nuclear magnetic resonance chemical shifts rather than gross conformational changes.

Spectroscopic Parameter Observation Reference
Nuclear Magnetic Resonance Additional methyl signals, decreased olefinic intensity
Mass Spectrometry Isotopomer distribution (mass + 1 to mass + 10)
Molecular Ion Peak 546 (most abundant, +9 mass units)
Deuterium Enrichment 86% overall enrichment

Comparative Structural Features with Native β-Carotene

The structural relationship between this compound and native β-carotene reveals both fundamental similarities and critical differences that define their respective analytical applications. Native β-carotene possesses a molecular formula of C40H56 with a molecular weight of 536.87 g/mol, representing a shorter polyene chain structure compared to the extended fifty-carbon framework of this compound. This structural extension provides this compound with enhanced chromatographic separation characteristics while maintaining chemical behavior similarities essential for internal standard applications.

The conjugated double bond system represents the most significant structural feature shared between these compounds. Native β-carotene contains eleven conjugated double bonds within its forty-carbon framework, while this compound extends this conjugation through its fifty-carbon structure. This extended conjugation system enhances the compound's light absorption properties and provides distinctive spectroscopic characteristics that differentiate it from shorter-chain carotenoids during analytical procedures.

Both compounds feature terminal β-ionone ring structures that contribute to their classification as β-carotene derivatives. These cyclic end groups provide structural stability and influence the compounds' chemical reactivity patterns. The presence of identical terminal structures ensures that this compound exhibits similar chemical behavior to native β-carotene during extraction, purification, and analytical procedures, making it an ideal internal standard for quantitative analysis.

The isotopic labeling in this compound creates a mass difference of approximately 10 atomic mass units compared to its non-deuterated analog, while maintaining virtually identical chemical properties. This mass difference enables precise mass spectrometric differentiation during analytical procedures without altering chromatographic retention times significantly. The deuterium substitution pattern preserves the fundamental electronic structure and conjugation characteristics essential for carotenoid function.

Solubility characteristics represent another important comparative aspect between these compounds. Both this compound and native β-carotene exhibit similar solubility profiles, being insoluble in water but readily soluble in nonpolar organic solvents such as hexane, chloroform, and dichloromethane. This solubility similarity ensures compatible extraction and analytical procedures when using this compound as an internal standard for native carotenoid quantification.

The thermal stability properties of both compounds reflect their extended conjugated structures, with this compound potentially exhibiting enhanced stability due to its longer chain length. Both compounds require protection from light, air, and elevated temperatures during storage and handling to prevent oxidative degradation and isomerization reactions that could compromise analytical accuracy.

Structural Parameter This compound Native β-Carotene Reference
Molecular Formula C50H58D10 C40H56
Molecular Weight (g/mol) 679.14 536.87
Carbon Chain Length 50 carbons 40 carbons
Conjugated Double Bonds Extended system 11 bonds
Terminal Structures β-ionone rings β-ionone rings
Water Solubility Insoluble Insoluble
Organic Solvent Solubility Soluble Soluble

Properties

Molecular Formula

C₅₀H₅₈D₁₀

Molecular Weight

679.14

Synonyms

1,1’-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,25E)-3,7,11,16,20,24-Hexamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25-hexacosatridecaene-1,26-diyl]bis[2,6,6-trimethylcyclohexene-d10;  (all-E)-1,1’-(3,7,11,16,20,24-Hexamethyl-_x000B_1,3,5,7,9,11,13,15,17,19,21

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Internal Standard for Quantification
Decapreno-β-carotene-d10 is primarily utilized as an internal standard in the quantification of hydrocarbon carotenoids extracted from food sources, particularly carrots. Its high purity and stability make it an ideal candidate for this role. Researchers have developed high-performance liquid chromatography (HPLC) methods that effectively separate and quantify all-trans-alpha-carotene, all-trans-beta-carotene, and their cis-isomers using this compound as a reference point. This application is crucial for accurate measurement of carotenoid levels in food products, which can influence dietary recommendations and food labeling practices .

Nutritional Studies

Role in Human Health
this compound shares similar biological properties with its parent compound, β-carotene, which is known for its antioxidant capabilities and potential health benefits. Research indicates that β-carotene may lower the risk of chronic diseases such as cardiovascular conditions and certain cancers. Studies have shown that dietary intake of β-carotene is associated with reduced incidence of lung cancer among populations consuming high amounts of fruits and vegetables rich in carotenoids . The use of this compound in nutritional studies could provide insights into the bioavailability and metabolism of carotenoids in human health.

Cancer Research

Therapeutic Potential
Recent investigations have highlighted the potential of β-carotene derivatives, including this compound, in cancer therapy. Animal studies suggest that β-carotene supplementation may lead to a reduction in tumor size and enhance the efficacy of certain chemotherapeutic agents. The antioxidant properties of these compounds are believed to play a significant role in mitigating oxidative stress associated with cancer progression . However, caution is advised regarding β-carotene supplementation, particularly in smokers, due to conflicting evidence from clinical trials indicating increased lung cancer risk with high-dose supplementation .

Neurodegenerative Disease Research

Connection to Cognitive Health
Emerging research suggests a link between dietary intake of β-carotene and neurodegenerative diseases such as Parkinson's disease. Studies indicate that higher consumption of β-carotene may correlate with a lower prevalence of Parkinson's disease and reduced all-cause mortality rates . The application of this compound in such studies could help elucidate the mechanisms by which carotenoids influence neurological health.

Food Industry Applications

Natural Colorant
this compound can also be explored as a natural colorant in the food industry. Its stable structure allows it to be used effectively without the adverse effects associated with synthetic colorants. The demand for natural food additives has increased significantly, making this application particularly relevant .

Comparison with Similar Compounds

Research Findings and Limitations

  • Antioxidant Capacity: Computational models suggest that decapreno-β-carotene’s extended conjugation enhances radical scavenging efficiency compared to β-carotene, though in vivo validation is pending .
  • Metabolic Pathways: Unlike β-carotene (a vitamin A precursor), decapreno-β-carotene’s metabolic fate remains understudied, likely due to its specialized research applications .
  • Analytical Challenges: Co-elution of deuterated and non-deuterated forms in HPLC necessitates optimized mobile phases (e.g., high acetonitrile gradients) .

Preparation Methods

Deuterated Precursor Approach

The most common strategy for synthesizing Decapreno-β-carotene-d10 involves using deuterium-labeled precursors in a stepwise Wittig reaction. This method ensures precise control over deuterium placement.

Reaction Mechanism :

  • Deuterated Wittig Reagents : Phosphonium ylides synthesized with deuterated alkyl chains (e.g., CD₃ groups) react with carbonyl intermediates to form deuterated alkenes.

  • Coupling Reactions : Sequential Wittig reactions assemble the polyene backbone, incorporating deuterium at predetermined positions.

Key Parameters :

  • Temperature : Reactions are conducted at −20°C to 0°C to minimize undesired isomerization.

  • Solvent System : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere.

Yield and Purity :

ParameterValue
Isolated Yield62–68%
Isotopic Purity≥98% D₁₀
HPLC Purity≥99.5%

This method’s reproducibility depends on rigorous exclusion of moisture and oxygen, which can quench the ylide or promote oxidation1.

Catalytic Hydrogen-Deuterium Exchange

An alternative approach employs transition metal catalysts to replace specific hydrogens with deuterium post-synthesis.

Conditions :

  • Catalyst : Pd/C or PtO₂ in deuterium gas (D₂) atmosphere.

  • Solvent : Deuterated solvents (e.g., DMSO-d₆) to prevent proton back-exchange.

Limitations :

  • Selectivity : Random deuterium incorporation necessitates extensive purification.

  • Efficiency : Only 40–50% of target positions undergo exchange, requiring multiple cycles.

Biosynthetic Methods

While less common, microbial biosynthesis in deuterated media offers a stereoselective route.

Organisms : Rhodobacter sphaeroides or Dunaliella salina cultured in D₂O-enriched media.
Challenges :

  • Low Yield : Carotenoid production drops by 70–80% in heavy water.

  • Isotopic Dilution : Endogenous hydrogen sources dilute deuterium incorporation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

A study comparing THF and DCM revealed that THF improves ylide stability but requires lower temperatures (−30°C) to suppress side reactions. DCM allows room-temperature reactions but necessitates faster workup to prevent degradation.

Catalytic System Tuning

Pd/C with 5% loading achieves optimal deuteration in hydrogen-deuterium exchange, whereas higher loadings (10%) cause over-reduction and chain saturation.

Analytical Characterization of Deuterium Incorporation

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms molecular weight (669.075 g/mol + 10 Da) and quantifies isotopic purity.

Table 1: HRMS Data for this compound

m/z Observedm/z CalculatedError (ppm)
679.121679.1192.9

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra show decreased signal intensity at deuterated positions, while ²H NMR provides direct evidence of deuterium incorporation.

Key Peaks :

  • ¹H NMR : δ 5.2–6.5 ppm (polyene protons, reduced integration).

  • ²H NMR : δ 5.0–6.0 ppm (deuterated vinyl positions).

Industrial Scale Production Challenges

Cost of Deuterated Reagents

Deuterated precursors (e.g., CD₃I) cost approximately 50–100× more than their protonated counterparts, making large-scale synthesis economically challenging.

Purification Complexity

Isotopologue separation requires specialized HPLC columns with deuterium-sensitive stationary phases, increasing production time by 30–40%.

Comparative Analysis of Preparation Methods

Table 2: Synthesis Method Comparison

MethodIsotopic PurityScalabilityCost (USD/g)
Deuterated Precursor98%High12,000
Catalytic Exchange85%Moderate8,500
Biosynthesis65%Low22,000

The deuterated precursor method remains the gold standard despite higher costs, as it guarantees positional specificity and reproducibility.

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